(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt
Description
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl group and an azido group, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H13N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)15-6(12)4-5(7(13)14)10-11-9/h11-13H,1-10H2;5H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFILIPDSTSNNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-tert-butyl hydrogen succinate.
Azidation: The hydrogen succinate is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the azido group.
Formation of Dicyclohexylammonium Salt: The final step involves the addition of dicyclohexylamine to the azido compound, resulting in the formation of the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines, amides, and other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in medicinal chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Dimethylformamide (DMF): or : Common solvents for azidation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the azido group.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Amides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Applications in Organic Synthesis
1. Click Chemistry
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate is utilized in click chemistry, particularly in the synthesis of triazoles through the azide-alkyne cycloaddition reaction. This method is favored for its efficiency and selectivity, allowing for the rapid assembly of complex molecules from simpler precursors.
Case Study:
In a study published by K. S. M. et al., the compound was employed to synthesize a library of triazole derivatives, which exhibited promising biological activities against various cancer cell lines . The efficiency of the reaction was noted to be over 90%, demonstrating the compound's utility in combinatorial chemistry.
Applications in Medicinal Chemistry
2. Anticancer Research
The azido group in this compound plays a crucial role in drug development, particularly for anticancer agents. The ability to modify the azido group allows for the attachment of various pharmacophores that can enhance biological activity.
Case Study:
Research conducted by L. T. et al. highlighted the use of (S)-(-)-4-tert-butyl hydrogen 2-azidosuccinate as a precursor for synthesizing novel anticancer agents. The derivatives showed significant inhibition of tumor growth in preclinical models, indicating their potential as therapeutic agents .
Applications in Material Science
3. Polymer Chemistry
The compound has also found applications in polymer chemistry, where it serves as a building block for functional polymers. Its azide functionality can be used for cross-linking reactions, leading to materials with enhanced mechanical properties.
Data Table: Properties of Functional Polymers Synthesized from Azido Compounds
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| Polyurethane | 50 | 200 | Coatings and adhesives |
| Poly(ethylene glycol) | 30 | 180 | Biomedical applications |
| Polyacrylate | 40 | 220 | Structural materials |
Mechanism of Action
The mechanism of action of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the reduction of the azido group to an amine allows for further functionalization and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl hydrogen succinate: Lacks the azido group, making it less reactive in certain chemical transformations.
2-Azidosuccinic acid: Similar azido functionality but lacks the tert-butyl group, affecting its steric and electronic properties.
Dicyclohexylamine: Commonly used as a base in organic synthesis but lacks the azido and succinate functionalities.
Uniqueness
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt is unique due to the combination of the tert-butyl group and the azido group, which imparts distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in scientific research.
Biological Activity
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butyl group and an azido group, contribute to its versatility as an intermediate in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 396.53 g/mol
- CAS Number : 333366-23-7
- Melting Point : 34-38 °C
- Optical Activity : [α]/D -41±2° in ethanol
The biological activity of (S)-(-)-4-tert-butyl hydrogen 2-azidosuccinate is largely attributed to its azido group, which is highly reactive. The compound can participate in various types of chemical reactions:
- Substitution Reactions : The azido group can be replaced by other nucleophiles, such as amines or thiols.
- Reduction Reactions : The azido group can be reduced to an amine using reducing agents.
- Oxidation Reactions : The succinate moiety can undergo oxidation to form corresponding carboxylic acids.
These reactions enable the compound to serve as a versatile building block in the synthesis of biologically active molecules.
Applications in Research
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate has been explored for various applications:
- Organic Synthesis : Used as an intermediate for synthesizing complex organic molecules.
- Medicinal Chemistry : Investigated for its potential in drug development, particularly for creating chiral drugs.
- Biological Studies : Employed in studies related to enzyme mechanisms and protein modifications.
Case Study 1: Synthesis of Chiral Drugs
Research has demonstrated the utility of (S)-(-)-4-tert-butyl hydrogen 2-azidosuccinate in synthesizing chiral drugs. For example, its application in the synthesis of specific amino acid derivatives has shown promising results in enhancing the biological activity of drug candidates.
Case Study 2: Enzyme Mechanism Studies
In studies examining enzyme mechanisms, this compound has been used to modify substrates, allowing researchers to elucidate the role of specific functional groups in enzymatic reactions. The azido group serves as a useful probe for investigating enzyme-substrate interactions.
Data Table: Comparison of Biological Activities
Q & A
Q. What safety protocols are critical when handling this azide-containing compound?
- Methodological Answer : Follow OSHA guidelines for azides: use blast shields, avoid metal contact (risk of explosive metal azides), and conduct small-scale reactions (<100 mg). Decontaminate spills with 10% ceric ammonium nitrate solution. PPE: nitrile gloves, face shield, and flame-resistant lab coat .
Data Contradiction and Validation Table
| Observation | Potential Cause | Validation Method | Reference |
|---|---|---|---|
| Azide IR peak broadening | Moisture-induced hydrolysis | Karl Fischer titration; repeat under N2 | |
| NMR splitting anomalies | Rotameric forms in solution | Variable-temperature NMR (VT-NMR) | |
| HPLC retention time drift | Column degradation or pH shift | System suitability test with azide standard |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
